molecular formula C8H7ClO4S B1333387 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride CAS No. 63758-12-3

2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride

Cat. No.: B1333387
CAS No.: 63758-12-3
M. Wt: 234.66 g/mol
InChI Key: JWHSRWUHRLYAPM-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride is an organic compound with the molecular formula C8H7ClO4S. It is a sulfonyl chloride derivative of 2,3-dihydro-1,4-benzodioxine, characterized by the presence of a sulfonyl chloride group attached to the benzodioxine ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride typically involves the sulfonation of 2,3-dihydro-1,4-benzodioxine followed by chlorination. The process can be summarized as follows:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis of Sulfonamide Derivatives

One of the primary applications of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride is in the synthesis of sulfonamide derivatives. These derivatives have shown promising biological activities, particularly as enzyme inhibitors. For instance, research has demonstrated that compounds derived from this sulfonyl chloride exhibit inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in treating conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .

Table 1: Biological Activities of Sulfonamide Derivatives

Compound NameTarget EnzymeActivityReference
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamideα-glucosidaseInhibitory
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)ethanesulfonamideAcetylcholinesteraseInhibitory
2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamidesα-glucosidaseAnti-diabetic

Molecular Docking Studies

Molecular docking studies have been employed to explore the binding affinity of these sulfonamide derivatives to their respective target enzymes. Such studies provide insights into the molecular interactions that underpin their biological activities. The structural characteristics of this compound facilitate its role as a scaffold for developing new inhibitors with enhanced potency and selectivity .

Antimicrobial Activity

Research has indicated that compounds containing the benzodioxine moiety exhibit varying degrees of antibacterial activity. The sulfonyl chloride derivative can be utilized to synthesize new antibacterial agents through modifications that enhance their efficacy against specific bacterial strains .

Table 2: Antimicrobial Efficacy of Benzodioxine Derivatives

Compound NameBacterial Strain TestedEfficacy LevelReference
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)ethanesulfonamideStaphylococcus aureusModerate
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamideEscherichia coliHigh

Development of New Therapeutic Agents

The versatility of this compound extends to its application in drug development. By modifying its structure or combining it with other pharmacophores, researchers can create novel therapeutic agents targeting various diseases beyond diabetes and neurodegenerative disorders. The compound's ability to form stable complexes with biological targets makes it a valuable candidate for further exploration in medicinal chemistry .

Industrial Applications

In addition to its pharmaceutical applications, this compound can be used in industrial chemistry as an intermediate for synthesizing more complex organic molecules. Its functional groups allow for diverse chemical reactivity, making it suitable for various synthetic pathways in material science and catalysis .

Mechanism of Action

The mechanism of action of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent .

Comparison with Similar Compounds

  • 1,4-Benzodioxan-6-sulfonyl chloride
  • 1,3-Benzodioxole-5-sulfonyl chloride
  • Indan-5-sulfonyl chloride
  • 6-Methoxynaphthalene-2-sulfonyl chloride

Comparison: 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride is unique due to its specific structural features, including the benzodioxine ring and the position of the sulfonyl chloride group. This structural uniqueness imparts distinct reactivity and properties compared to other sulfonyl chlorides, making it valuable in specific synthetic applications .

Biological Activity

2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and various applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzodioxine core with a sulfonyl chloride functional group, which enhances its reactivity towards nucleophiles. This structural configuration allows it to participate in various chemical reactions, including substitution and oxidation-reduction processes.

Synthesis

The synthesis of this compound typically involves the reaction of benzodioxane derivatives with sulfonyl chlorides under controlled conditions. The following table summarizes the general synthetic route:

StepReactantsConditionsProduct
11,4-Benzo[dioxane] derivative + Sulfonyl chlorideDMF, base (e.g., Na2CO3)This compound
2Product from Step 1 + NucleophileDMF, heatSulfonamide derivatives

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of derivatives of this compound. For instance:

  • Acetylcholinesterase (AChE) Inhibition : Compounds synthesized from this base structure demonstrated moderate AChE inhibition with IC50 values ranging from 26.25 μM to 58.13 μM .
  • α-Glucosidase Inhibition : Some derivatives exhibited notable inhibition against α-glucosidase with IC50 values around 74.52 μM .

These findings suggest that the sulfonamide derivatives can be explored as potential therapeutic agents for conditions such as Alzheimer's disease and diabetes.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. A study reported that certain derivatives showed significant activity against various bacterial strains, indicating a promising avenue for developing new antibiotics .

The biological activity of this compound primarily involves its ability to form covalent bonds with active site residues of enzymes. This interaction can lead to the inhibition of enzymatic activity by blocking substrate access or altering enzyme conformation. The sulfonyl group is particularly reactive and facilitates these interactions effectively.

Case Study 1: Alzheimer’s Disease

In a study focused on Alzheimer’s disease, researchers synthesized a series of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides. These compounds were evaluated for their inhibitory effects on AChE and showed promising results in reducing enzyme activity in vitro .

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy of derivatives against five different bacterial strains. The results indicated that specific compounds derived from 2,3-dihydro-1,4-benzodioxine exhibited significant antimicrobial activity compared to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing sulfonamide derivatives using 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride?

  • Methodological Answer : The compound is typically reacted with amines (e.g., 2,3-dihydro-1,4-benzodioxin-6-amine) under dynamic pH control (pH 9–10) using aqueous Na₂CO₃ as a base. The reaction proceeds in water or polar aprotic solvents (e.g., DMF) at room temperature for 2–3 hours. Post-synthesis, purification involves thin-layer chromatography (TLC) monitoring and recrystallization. Derivatives are further alkylated/arylated using halides in the presence of lithium hydride (LiH) to enhance structural diversity .

Q. How is the structural integrity of synthesized derivatives confirmed?

  • Methodological Answer : Characterization employs a combination of spectroscopic techniques:

  • IR Spectroscopy : Identifies sulfonamide (S=O, ~1350–1150 cm⁻¹) and aromatic C-H stretches.
  • ¹H NMR : Confirms substitution patterns (e.g., dihydrobenzodioxin protons at δ 4.2–4.4 ppm).
  • Mass Spectrometry (EIMS) : Validates molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and bond angles in advanced studies .

Q. What preliminary biological assays are used to evaluate derivatives of this compound?

  • Methodological Answer : Derivatives are screened for:

  • Antibacterial Activity : Using agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Enzyme Inhibition : Lipoxygenase (LOX) inhibition assays measure IC₅₀ values via spectrophotometric monitoring of substrate conversion (e.g., linoleic acid to hydroperoxide) .

Advanced Research Questions

Q. How do reaction conditions (pH, solvent, temperature) influence the yield of sulfonamide formation?

  • Methodological Answer :

  • pH Control : Maintaining pH 9–10 with Na₂CO₃ ensures deprotonation of the amine, facilitating nucleophilic attack on the sulfonyl chloride. Deviations reduce reactivity or cause hydrolysis.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic intermediates, while aqueous systems simplify workup but may limit substrate compatibility.
  • Temperature : Room temperature minimizes side reactions (e.g., sulfonate ester formation), though controlled heating (~40–60°C) can accelerate sluggish reactions .

Q. What strategies resolve contradictions in biological activity data across derivative libraries?

  • Methodological Answer : Discrepancies are analyzed via:

  • Structure-Activity Relationship (SAR) : Correlating substituent electronic (e.g., electron-withdrawing groups) and steric effects with antibacterial potency.
  • Enzyme Binding Studies : Molecular docking simulations predict interactions with LOX or bacterial target enzymes (e.g., dihydropteroate synthase).
  • Metabolic Stability Assays : Evaluate derivative stability in microsomal preparations to rule out false negatives due to rapid degradation .

Q. How can regioselectivity challenges during N-alkylation of sulfonamide intermediates be addressed?

  • Methodological Answer :

  • Base Selection : LiH in DMF promotes selective N-alkylation over O-alkylation by generating a strong, localized nucleophile.
  • Protecting Groups : Temporary protection of reactive hydroxyls (e.g., silylation) prevents undesired side reactions.
  • Kinetic Control : Short reaction times and low temperatures favor N-alkylation, while prolonged heating may lead to equilibration and mixed products .

Q. What analytical challenges arise in quantifying trace impurities during synthesis?

  • Methodological Answer :

  • HPLC-MS : Detects sulfonic acid byproducts (from hydrolysis) and unreacted starting materials using reverse-phase columns (C18) with acetonitrile/water gradients.
  • NMR Solvent Suppression : Deuterated solvents and advanced pulse sequences (e.g., WATERGATE) resolve overlapping signals in crude mixtures.
  • Elemental Analysis : Validates purity by comparing experimental vs. theoretical C/H/N/S ratios .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S/c9-14(10,11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHSRWUHRLYAPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379863
Record name 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63758-12-3
Record name 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride
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Synthesis routes and methods I

Procedure details

Chlorosulfonic acid (6 mL, 90 mmol) was added dropwise to an ice cooled solution of 1,4-benzodioxane (12 gm, 88 mmol) in chloroform (40 mL). After allowing the reaction mixture to warm to 20° C. (about 15 min.), this solution was poured on to ice (400 gm) and the product extracted into chloroform. This extract was dried (MgSO4) and the solvent evaporated to give the 6-chlorosulfonyl-1,4-benzodioxane as a white crystalline solid. This sulfonyl chloride was dissolved in methylene chloride (100 mL) and added to an ice cooled solution of 4-amino-1-butanol (10 gm, 112 mmol) and excess triethylamine (25 mL) in methylene chloride (250 mL). After stirring for 24 hours and gradually warming to ambient temp., the reaction mixture was washed with 6N HCl (100 mL), dried (MgSO4) and filtered. To this resulting solution was added 3,4-dihydro-2H-pyran (20 mL, 219 mmol) and p-toluenesulfonic acid (100 mg) and additional methylene chloride to bring the volume to 300 mL. After stirring at ambient temp. for 15-20 hours, the solution was washed with saturated aq. Na2CO3 (100 mL), dried (MgSO4) and the solvent evaporated. The oily residue was chromatographed on a column of silica gel and eluted with 30% ethyl acetate/hexane to give the purified product as a colorless oil.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a stirred solution of 12 g of 1,4-benzodioxane in 40 mL of chloroform cooled to -10° C. under calcium sulfate drying tube was added dropwise over 15 min, 6 mL of chlorosulfonic acid. The mixture was allowed to warm to 20C over 15 min, poured onto 400 mL of ice and extracted into 1 L of chloroform. Drying over MgSO4 and concentration under reduced pressure gave 21.5 g of 1,4-benzodioxane-6-sulfonylchloride as a white crystalline solid.
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